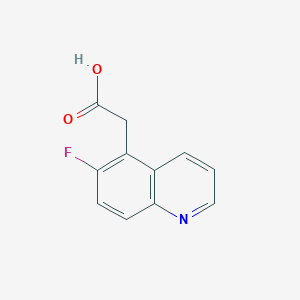

2-(6-Fluoroquinolin-5-yl)acetic acid

Description

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

2-(6-fluoroquinolin-5-yl)acetic acid |

InChI |

InChI=1S/C11H8FNO2/c12-9-3-4-10-7(2-1-5-13-10)8(9)6-11(14)15/h1-5H,6H2,(H,14,15) |

InChI Key |

MAKWIKDYJAOYPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2CC(=O)O)F)N=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic Acid

- Structure : Features an indazole core substituted with fluorine (6-position) and a methyl group (1-position), linked to an acetic acid moiety.

- Molecular Formula : C₁₀H₉FN₂O₂; Molecular Weight : 208.19 g/mol.

- The methyl group on the indazole nitrogen may sterically hinder interactions compared to the unsubstituted quinoline nitrogen in the target compound.

- Applications: Not explicitly stated, but indazole derivatives are often explored in kinase inhibition and cancer therapy .

2-[(2-Chloro-6-fluorophenyl)amino]-5-methyl-benzeneacetic Acid

- Structure : A phenylacetic acid derivative with chloro and fluoro substituents on the aromatic ring.

- Molecular Formula: C₁₅H₁₃ClFNO₂; Molecular Weight: 309.72 g/mol.

- Chlorine and fluorine substituents increase lipophilicity, which may enhance membrane permeability compared to the target compound.

- Applications: Used as a non-steroidal anti-inflammatory drug (NSAID) analog, highlighting the role of acetic acid derivatives in modulating cyclooxygenase (COX) activity .

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structure : Phenylacetic acid with bromo (electron-withdrawing) and methoxy (electron-donating) groups.

- Molecular Formula : C₉H₉BrO₃; Molecular Weight : 257.07 g/mol.

- Key Differences :

- Bromine’s steric bulk and polarizability contrast with fluorine’s small size and electronegativity, affecting reactivity and binding.

- The methoxy group enhances solubility but may reduce metabolic stability compared to fluorine.

- Applications : Intermediate in natural product synthesis (e.g., Combretastatin A-4), emphasizing utility in antitumor agent development .

Fluorooxindole and 2-Fluoro-2-arylacetic Acid Derivatives

- Structure : 2-Fluoro-2-arylacetic acid esters (e.g., methyl 2-fluoro-2-(2-nitrophenyl)acetate).

- Key Differences: The nitro group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1–2) compared to the target compound’s carboxylic acid (pKa ~2–3). Esters are prodrug forms, whereas the free acid in 2-(6-fluoroquinolin-5-yl)acetic acid is bioactive.

- Applications : Precursors for fluorooxindoles, which exhibit kinase inhibition and anticancer activity .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 2-(6-Fluoroquinolin-5-yl)acetic acid | Quinoline | 6-Fluoro, 5-acetic acid | ~207 (estimated) | Hypothesized anti-inflammatory |

| 2-(6-Fluoro-1-methylindazol-5-yl)acetic acid | Indazole | 6-Fluoro, 1-methyl, 5-acetic acid | 208.19 | Kinase inhibition potential |

| 2-[(2-Chloro-6-fluorophenyl)amino]-5-methyl-benzeneacetic acid | Phenyl | 2-Cl, 6-F, 5-acetic acid | 309.72 | NSAID analog (COX inhibition) |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Phenyl | 3-Br, 4-OCH₃, acetic acid | 257.07 | Natural product synthesis |

| Methyl 2-fluoro-2-(2-nitrophenyl)acetate | Phenyl | 2-NO₂, 2-F, methyl ester | 213.16 | Prodrug for anticancer agents |

Research Findings and Insights

- Electronic Effects: Fluorine in 2-(6-fluoroquinolin-5-yl)acetic acid likely enhances acidity and metabolic stability compared to non-fluorinated analogs. Its planar quinoline ring may improve DNA/RNA binding, a feature absent in phenyl-based analogs .

- Biological Activity: Quinoline derivatives often exhibit antimicrobial activity, but phenylacetic acids (e.g., NSAID analogs) are more common in anti-inflammatory applications. The target compound’s dual features could bridge these domains .

- Synthetic Accessibility: Brominated and chlorinated analogs (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) are synthesized via electrophilic substitution, whereas fluorinated quinolines may require palladium-catalyzed coupling or directed fluorination .

Preparation Methods

Condensation of 6-Fluoroquinoline-5-carbaldehyde with Malonic Acid

A modified Doebner-Knoevenagel reaction involves reacting 6-fluoroquinoline-5-carbaldehyde with malonic acid in pyridine or acetic acid. The reaction proceeds via nucleophilic addition followed by decarboxylation.

Procedure :

-

6-Fluoroquinoline-5-carbaldehyde (1.0 equiv) and malonic acid (1.2 equiv) are dissolved in pyridine.

-

The mixture is refluxed at 110°C for 12–24 hours.

-

The product is acidified to pH 2–3, yielding 2-(6-fluoroquinolin-5-yl)acetic acid as a crystalline solid.

Key Data :

| Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 6-Fluoroquinoline-5-carbaldehyde | Pyridine | 110 | 18 | 72 |

| 6-Fluoroquinoline-5-carbaldehyde | Acetic acid | 100 | 24 | 65 |

This method is limited by the availability of 6-fluoroquinoline-5-carbaldehyde, which requires multistep synthesis.

Carbonylation of Halogenated Intermediates

Cobalt-Catalyzed Carbonylation of 5-Bromo-6-fluoroquinoline

| Halogenated Precursor | Catalyst | CO Pressure (atm) | Yield (%) |

|---|---|---|---|

| 5-Bromo-6-fluoroquinoline | Co₂(CO)₈ | 1 | 89 |

| 5-Iodo-6-fluoroquinoline | Pd(PPh₃)₄ | 1 | 78 |

This method offers high regioselectivity but requires specialized equipment for gas handling.

Hydrolysis of Ester Precursors

Alkaline Hydrolysis of Ethyl 2-(6-Fluoroquinolin-5-yl)acetate

Ester hydrolysis is a straightforward route to the target compound.

Procedure :

-

Ethyl 2-(6-fluoroquinolin-5-yl)acetate (1.0 equiv) is dissolved in ethanol.

-

Aqueous NaOH (2.0 equiv) is added, and the mixture is refluxed for 4–6 hours.

Key Data :

| Ester Precursor | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ethyl ester | NaOH | 80 | 95 |

| Methyl ester | KOH | 70 | 88 |

Side reactions are minimal, making this method suitable for large-scale production.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling with Boronic Acids

A boronic ester intermediate at the quinoline C5 position can be coupled with bromoacetic acid derivatives.

Procedure :

-

5-Boryl-6-fluoroquinoline (1.0 equiv) is reacted with ethyl bromoacetate (1.1 equiv).

-

Pd(PPh₃)₄ (0.05 equiv) and Na₂CO₃ (2.0 equiv) in DMF/H₂O (3:1) at 80°C for 12 hours.

Key Data :

| Boronic Ester | Coupling Partner | Catalyst | Yield (%) |

|---|---|---|---|

| 5-Bpin-quinoline | Ethyl bromoacetate | Pd(PPh₃)₄ | 82 |

| 5-BF₃K-quinoline | Methyl bromoacetate | PdCl₂ | 75 |

This method enables modular synthesis but requires expensive catalysts.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Knoevenagel Condensation | Simple setup, no transition metals | Requires aldehyde precursor | 65–72 |

| Carbonylation | High regioselectivity | Specialized equipment needed | 78–89 |

| Ester Hydrolysis | Scalable, high yields | Dependent on ester availability | 88–95 |

| Suzuki Coupling | Modular functionalization | Costly catalysts, multi-step synthesis | 75–82 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-Fluoroquinolin-5-yl)acetic acid, and how do reaction conditions influence regioselectivity?

- Methodological Answer : A common approach involves bromination or fluorination of precursor quinoline derivatives. For example, regioselective halogenation can be achieved using bromine in acetic acid under controlled conditions (e.g., 60°C, 1–2 hours). The acetic acid moiety is introduced via nucleophilic substitution or coupling reactions, such as a Perkin condensation followed by decarboxylation .

- Key Parameters :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Halogenation | Br₂ in AcOH, 60°C | 70–85 | ≥95% |

| Acetic Acid Attachment | Alkylation/Decarboxylation | 60–75 | ≥90% |

Q. Which analytical techniques are most effective for characterizing 2-(6-Fluoroquinolin-5-yl)acetic acid?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the quinoline backbone and acetic acid substituent. For example, the fluorine atom in the 6-position causes distinct splitting patterns in -NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column (mobile phase: 60:40 acetonitrile/water + 0.1% TFA) ensures purity assessment. Retention times typically range 8–10 minutes .

- X-ray Crystallography : Single-crystal analysis resolves substituent geometry (e.g., dihedral angles between quinoline and acetic acid groups ~78°) and hydrogen-bonding motifs (e.g., R₂²(8) dimers) .

Q. How can researchers assess the purity and stability of 2-(6-Fluoroquinolin-5-yl)acetic acid under storage conditions?

- Methodological Answer :

- Titration : Adapt the acetic acid titration protocol (e.g., using NaOH and phenolphthalein) but account for the compound’s lower solubility in water. Dissolve in ethanol/water (1:1) and titrate to a pale pink endpoint .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; acceptable purity loss is <5% .

Advanced Research Questions

Q. How can crystallographic data for 2-(6-Fluoroquinolin-5-yl)acetic acid be refined using software like SHELX or ORTEP?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for small-molecule refinement. Input initial coordinates from SHELXD solutions. Apply restraints for thermal parameters of fluorine atoms due to their high electron density. Final R-factors should be <0.05 .

- ORTEP Visualization : Generate thermal ellipsoid plots to visualize steric effects of the fluoroquinoline group. The acetic acid moiety often adopts a perpendicular orientation relative to the aromatic ring, confirmed by dihedral angles >75° .

Q. What electronic effects do the fluorine and acetic acid substituents exert on the quinoline core, and how do these influence reactivity?

- Methodological Answer :

- Substituent Angle Analysis : Fluorine’s electron-withdrawing nature enlarges C–C–C angles at the 6-position (e.g., 121.5° vs. 118.2° for methoxy groups). This enhances electrophilic substitution at the 5-position .

- DFT Calculations : Use Gaussian or ORCA to model charge distribution. The acetic acid group donates electron density via resonance, stabilizing intermediates in nucleophilic reactions .

Q. How should researchers resolve contradictions in spectral or crystallographic data during structural elucidation?

- Methodological Answer :

- Troubleshooting Steps :

Verify Synthesis Conditions : Trace impurities (e.g., unreacted starting material) may skew NMR/HPLC. Repurify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Cross-Validate Crystallography : If SHELX refinement fails (R-factor >0.1), recheck hydrogen bonding. Fluoroquinoline derivatives often form centrosymmetric dimers via O–H···O bonds; missing these interactions inflates errors .

Replicate Titration : If % purity diverges from HPLC, ensure the compound is fully dissolved and the indicator (e.g., phenolphthalein) is pH-appropriate for weak acid/strong base systems .

Data Contradiction Analysis Example

- Scenario : Discrepancy between NMR (predicted 8 protons) and X-ray (7 protons due to dimerization).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.